molecular formula C7H10BrNOS B13309414 2-(4-Bromothiophen-2-YL)-2-methoxyethan-1-amine

2-(4-Bromothiophen-2-YL)-2-methoxyethan-1-amine

Cat. No.: B13309414
M. Wt: 236.13 g/mol
InChI Key: VTNVBCFSOPIOFR-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-YL)-2-methoxyethan-1-amine is an organic compound that features a brominated thiophene ring attached to a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromothiophene-2-carbaldehyde with methoxyethanamine in the presence of a suitable catalyst and solvent . The reaction conditions often include the use of glacial acetic acid and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-YL)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or other functionalized derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-YL)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the methoxyethanamine moiety can form hydrogen bonds with polar functional groups . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromothiophen-2-YL)-2-methoxyethan-1-amine is unique due to the presence of both a brominated thiophene ring and a methoxyethanamine group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-2-methoxyethanamine

InChI

InChI=1S/C7H10BrNOS/c1-10-6(3-9)7-2-5(8)4-11-7/h2,4,6H,3,9H2,1H3

InChI Key

VTNVBCFSOPIOFR-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CC(=CS1)Br

Origin of Product

United States

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